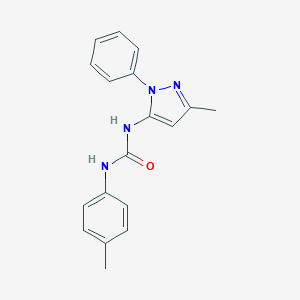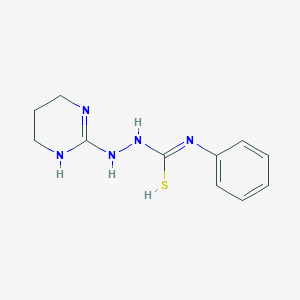
N-(4-methylphenyl)-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylphenyl)-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)urea, also known as MPMPU, is a synthetic compound that has gained attention in the scientific community for its potential use in various fields. MPMPU has been synthesized using different methods and has shown promising results in scientific research applications.
Mecanismo De Acción
The mechanism of action of N-(4-methylphenyl)-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)urea involves its interaction with various molecular targets, including CDKs, viral enzymes, and oxidative stress pathways. N-(4-methylphenyl)-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)urea can bind to the ATP-binding site of CDKs and inhibit their activity, leading to cell cycle arrest and apoptosis in cancer cells. N-(4-methylphenyl)-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)urea can also inhibit the activity of viral enzymes such as HIV integrase and HCV NS5B polymerase, leading to the inhibition of viral replication. Additionally, N-(4-methylphenyl)-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)urea can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant and anti-inflammatory genes and the protection of neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)urea has been shown to have various biochemical and physiological effects, including the inhibition of CDK activity, the downregulation of anti-apoptotic proteins, the inhibition of viral replication, and the activation of the Nrf2 pathway. N-(4-methylphenyl)-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)urea has also been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the replication of HIV and HCV, and protect neurons from oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methylphenyl)-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)urea has several advantages for lab experiments, including its synthetic accessibility, its potential use in various scientific research applications, and its ability to interact with multiple molecular targets. However, N-(4-methylphenyl)-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)urea also has limitations, including its potential toxicity and its lack of clinical trials.
Direcciones Futuras
There are several future directions for the research on N-(4-methylphenyl)-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)urea, including its optimization as an anticancer, antiviral, and neuroprotective agent, its evaluation in animal models, and its clinical trials. Additionally, the molecular targets and mechanisms of action of N-(4-methylphenyl)-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)urea need to be further elucidated to optimize its use in various scientific research applications.
Métodos De Síntesis
N-(4-methylphenyl)-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)urea can be synthesized using different methods, including the reaction of 4-methylphenyl isocyanate with 3-methyl-1-phenyl-1H-pyrazol-5-amine in the presence of a base such as triethylamine. Another method involves the reaction of 4-methylphenyl isocyanate with 3-methyl-1-phenyl-1H-pyrazol-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine. The synthesized N-(4-methylphenyl)-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)urea can be purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(4-methylphenyl)-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)urea has shown potential in various scientific research applications, including its use as an anticancer agent, an antiviral agent, and a neuroprotective agent. Studies have shown that N-(4-methylphenyl)-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)urea can induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of cyclin-dependent kinases (CDKs) and downregulating the expression of anti-apoptotic proteins. N-(4-methylphenyl)-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)urea has also been shown to inhibit the replication of the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV) by targeting viral enzymes. Additionally, N-(4-methylphenyl)-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)urea has been shown to protect neurons from oxidative stress and inflammation, suggesting its potential use in the treatment of neurodegenerative diseases.
Propiedades
Fórmula molecular |
C18H18N4O |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)-3-(5-methyl-2-phenylpyrazol-3-yl)urea |
InChI |
InChI=1S/C18H18N4O/c1-13-8-10-15(11-9-13)19-18(23)20-17-12-14(2)21-22(17)16-6-4-3-5-7-16/h3-12H,1-2H3,(H2,19,20,23) |
Clave InChI |
ZFSKDOLSPVYLRZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC(=NN2C3=CC=CC=C3)C |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)NC2=CC(=NN2C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B292818.png)
![Ethyl 3-oxo-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butanoate](/img/structure/B292819.png)
![7-Methyl-4-(1-piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B292820.png)
![4-Chlorophenyl 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl ether](/img/structure/B292821.png)
![Ethyl 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl ether](/img/structure/B292822.png)
![diethyl 2-({[3-(trifluoromethyl)anilino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B292824.png)

![5-(1,3-diphenyl-1H-pyrazol-4-yl)-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B292828.png)
![4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-phenyl-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B292829.png)
![Diethyl 2-[(anilinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3,4-dicarboxylate](/img/structure/B292832.png)
![2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]-N-(4-methylphenyl)hydrazinecarboxamide](/img/structure/B292835.png)
![1-(4-chlorophenyl)-2-(1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)ethanone](/img/structure/B292838.png)
![8-Acetyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl 4-fluorobenzyl sulfide](/img/structure/B292839.png)
![8-(4-Chlorobenzoyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl methyl sulfide](/img/structure/B292840.png)